REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[CH2:21][C:22]1[CH:23]=[C:24]([Cl:29])[C:25]([Cl:28])=[N:26][CH:27]=1>C(Cl)(Cl)Cl>[Cl:28][C:25]1[C:24]([Cl:29])=[CH:23][C:22]([CH:21]=[CH2:1])=[CH:27][N:26]=1
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=C(C(=NC1)Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 120° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
And the mixture concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove chloroform
|
Type
|
CUSTOM
|
Details
|
crystallized from diethyl ether
|
Type
|
ADDITION
|
Details
|
The crystal was added to 5 mL of 40% formaldehyde, and 50% NaOH
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise
|
Type
|
EXTRACTION
|
Details
|
the resultant was extracted with ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was separated by column chromatography (eluting solvent: chloroform/methanol=30/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1Cl)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 129.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |